

In-Depth Technical Guide to 3-Chloropent-1-yne

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloropent-1-yne**, a halogenated alkyne of interest in organic synthesis. This document details its chemical identity, physical properties, and a proposed synthetic pathway, offering valuable information for its application in research and development.

Chemical Identity and Properties

IUPAC Name: 3-chloropent-1-yne[1] CAS Number: 14035-68-8[1]

Quantitative physical and chemical properties for **3-Chloropent-1-yne** are summarized in the table below. These computed properties provide essential parameters for experimental design and computational modeling.



Property	Value	Source
Molecular Formula	C5H7Cl	PubChem[1]
Molecular Weight	102.56 g/mol	PubChem[1]
XLogP3	1.9	PubChem[1]
Exact Mass	102.0236279 Da	PubChem[1]
Monoisotopic Mass	102.0236279 Da	PubChem[1]
Topological Polar Surface Area	0 Ų	PubChem[1]
Heavy Atom Count	6	PubChem[1]
Complexity	67.3	PubChem[1]

Synthesis of 3-Chloropent-1-yne: An Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **3-Chloropent-1-yne** is not readily available in the cited literature, a common and effective method for the preparation of chloroalkynes involves the reaction of the corresponding secondary alcohol with thionyl chloride (SOCl₂). The following is a generalized experimental protocol for the synthesis of **3-Chloropent-1-yne** from 1-pentyn-3-ol.

Reaction:

 C_5H_8O (1-pentyn-3-ol) + SOCl₂ (thionyl chloride) \rightarrow C_5H_7Cl (3-Chloropent-1-yne) + SO₂ (sulfur dioxide) + HCl (hydrogen chloride)

Materials:

- 1-pentyn-3-ol
- Thionyl chloride (SOCl₂)
- Anhydrous diethyl ether or other suitable aprotic solvent



- Pyridine (optional, as a base to neutralize HCl)
- Saturated sodium bicarbonate solution
- · Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- · Dropping funnel
- Condenser
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-pentyn-3-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the flask in an ice bath to 0 °C.
- Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The reaction is exothermic and will produce gaseous byproducts (SO₂ and HCl). Maintain the temperature at 0 °C during the addition. Optional: If pyridine is used, it should be present in the reaction flask with the alcohol before the addition of thionyl chloride.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

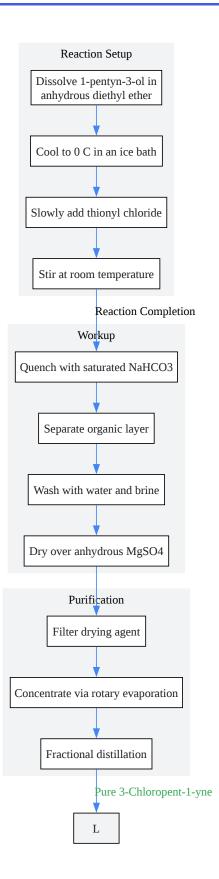


- Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize the excess acid.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **3-Chloropent-1-yne**.

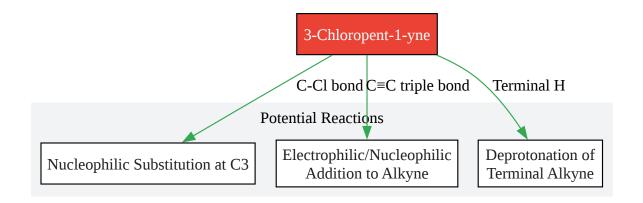
Experimental Workflow

The logical workflow for the synthesis and purification of **3-Chloropent-1-yne** is depicted in the following diagram.









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References

- 1. 3-Chloropent-1-yne | C5H7Cl | CID 352113 PubChem [pubchem.ncbi.nlm.nih.gov]
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